molecular formula C22H23F3N2O2 B2496063 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide CAS No. 954613-70-8

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2496063
CAS RN: 954613-70-8
M. Wt: 404.433
InChI Key: NPYPCOCLSZMBKL-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H23F3N2O2 and its molecular weight is 404.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Polycyclic Amides

A study by Song et al. (2010) developed a methodology for synthesizing isoquinolones from benzamides and alkynes through oxidative ortho C-H activation of benzamides. This process, which used Ag(2)CO(3) as an oxidant and RhCp*Cl(2) as a catalyst, could be relevant for creating polycyclic amides related to the target compound (Song et al., 2010).

Isoquinolinone Synthesis

Wu et al. (2016) reported a Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds, leading to efficient synthesis of isoquinolinones. This protocol's scalability and good functional group tolerance may offer insights into synthesizing derivatives of the compound (Wu et al., 2016).

Histone Deacetylase Inhibition

Anh et al. (2021) designed and synthesized novel 4-oxoquinazoline-based N-hydroxypropenamides, evaluating their HDAC inhibitory activity and cytotoxicity against cancer cell lines. The structural features contributing to inhibitory activity revealed in this study could be relevant for understanding the biological interactions of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide (Anh et al., 2021).

Isoquinoline Synthesis via Cobalt Catalysis

Kuai et al. (2017) utilized picolinamide as a traceless directing group for cobalt-catalyzed oxidative annulation of benzylamides with alkynes to synthesize isoquinolines. This method's regioselectivity and functional group tolerance might provide a foundation for synthesizing related compounds (Kuai et al., 2017).

properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N2O2/c1-14(2)10-11-27-19-8-7-18(13-15(19)6-9-20(27)28)26-21(29)16-4-3-5-17(12-16)22(23,24)25/h3-5,7-8,12-14H,6,9-11H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYPCOCLSZMBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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